molecular formula C20H22ClN3O2 B252818 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

カタログ番号 B252818
分子量: 371.9 g/mol
InChIキー: XSTPHDSROUOBPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. TAK-659 selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells.

作用機序

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide targets and inhibits the activity of BTK, a protein that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development and function of B-cells. In cancer cells, BTK is often overexpressed and hyperactivated, leading to increased survival and proliferation. By inhibiting BTK, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide disrupts the BCR signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In preclinical studies, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

実験室実験の利点と制限

One of the major advantages of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of various cancers. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for off-target effects, although 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have good selectivity for BTK.

将来の方向性

There are several future directions for the research and development of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the evaluation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the investigation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in the treatment of other BTK-driven diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors, based on the structure of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, may lead to the discovery of new cancer therapies with improved efficacy and safety.

合成法

The synthesis of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 4-(4-aminophenyl)piperazine to form 4-(4-chlorobenzamido)phenyl)piperazine. This compound is then reacted with propanoyl chloride to produce 4-(4-propanoylpiperazin-1-yl)phenyl)benzamide, which is further chlorinated with thionyl chloride to yield 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

科学的研究の応用

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

特性

製品名

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC名

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-20(26)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3,(H,22,26)

InChIキー

XSTPHDSROUOBPN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

正規SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。